5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine
Description
Properties
IUPAC Name |
[5-(3,5-dimethylpiperidin-1-yl)sulfonylpyridin-2-yl]hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S/c1-9-5-10(2)8-16(7-9)19(17,18)11-3-4-12(15-13)14-6-11/h3-4,6,9-10H,5,7-8,13H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBRCHSKLLBXKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CN=C(C=C2)NN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801181099 | |
| Record name | 5-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]-2-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801181099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26670038 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
561012-69-9 | |
| Record name | 5-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]-2-hydrazinylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=561012-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]-2-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801181099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C12H20N4O2S
- Molecular Weight : 284.38 g/mol
This compound features a hydrazinyl group attached to a pyridine ring, with a sulfonyl group linked to a piperidine moiety, which may contribute to its biological properties.
The biological activity of this compound is primarily associated with its interaction with various biological targets:
- Hypoxia-Inducible Factor (HIF) : The compound has been noted for its role as an activator of HIF pathways, which are crucial in cellular responses to hypoxia. HIF plays a significant role in tumor growth and metastasis by regulating genes involved in angiogenesis and metabolism .
Antiproliferative Effects
Research has demonstrated that derivatives of hydrazinylpyridine exhibit significant antiproliferative activity against various cancer cell lines. For example:
- Case Study : A series of hydrazinyl derivatives were synthesized and evaluated for their antiproliferative activity against cell lines such as H460 (lung cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer). Some compounds showed IC50 values in the nanomolar range, indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5c | H460 | 0.07 |
| 5j | H460 | 0.05 |
| 5j | HT-29 | 6.31 |
| 5j | MDA-MB-231 | 6.50 |
This table summarizes the efficacy of selected compounds derived from hydrazinylpyridine against different cancer cell lines.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the hydrazone intermediate.
- Cyclization reactions under specific conditions to yield the final product.
These synthetic pathways are essential for producing compounds with desired biological activities.
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Activity : The ability to inhibit cell proliferation suggests that this compound could be further developed as an anticancer agent.
- Targeting HIF Pathways : Given its role in activating HIF pathways, there is potential for this compound in treating conditions related to hypoxia, such as ischemic diseases and certain cancers .
Chemical Reactions Analysis
Hydrazine-Mediated Cyclocondensation Reactions
The hydrazinyl group at position 2 of the pyridine ring undergoes cyclocondensation with carbonyl-containing compounds to form nitrogenous heterocycles.
Pyrazole and Triazole Formation
-
Reaction with β-ketoesters (e.g., methyl 3-oxobutanoate) yields pyrazole derivatives via hydrazone intermediates. For example, methyl 2-benzyl-3-oxopropanoate reacts with hydrazine derivatives to form pyrazol-3(2H)-ones (Table 1) .
-
Condensation with nitriles or isothiocyanates forms 1,2,4-triazoles or thiadiazoles. In one protocol, 5-isopropoxypicolinimidamide reacts with 2-isothiocyanato-3-methylpyridine to yield 1,2,4-thiadiazol-5-amines under basic conditions .
Table 1: Cyclocondensation Reactions
Acylation and Alkylation of the Hydrazinyl Group
The hydrazine moiety serves as a nucleophile in substitution reactions:
Hydrazone Formation
-
Reacts with aldehydes (e.g., benzaldehyde) to form hydrazones under mild acidic conditions, as seen in analogous pyrimidine-5-carbonitrile syntheses .
-
Acylation with activated esters (e.g., acetyl chloride) yields N-acyl derivatives. For example, reaction with diethyl oxalate under microwave irradiation forms bicyclo[3.1.0]hexan-3-ol derivatives .
Sulfonyl Group Reactivity
The 3,5-dimethylpiperidinylsulfonyl group exhibits limited reactivity due to its electron-withdrawing nature but can participate in:
Nucleophilic Aromatic Substitution
-
Displacement of the sulfonyl group is unlikely under standard conditions but may occur under extreme heating or with strong bases. No direct examples were found, but sulfonamide derivatives in show stability under acidic/basic conditions.
Coordination Chemistry and Metal Complexation
The pyridine nitrogen and hydrazine group can act as ligands for transition metals:
Complex Formation
-
Analogous pyridine-hydrazine derivatives form stable complexes with Cu(II), Ni(II), and Fe(III), as demonstrated in studies on thiadiazole-based ligands . These complexes are characterized by shifts in UV-Vis and IR spectra.
Oxidation
-
Hydrazine oxidizes to diazenes or pyridyl radicals under oxidative conditions (e.g., H₂O₂/Fe²⁺), though no direct data exists for this compound.
Reduction
-
Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, while the sulfonyl group remains intact.
Key Challenges and Considerations
-
Steric Hindrance : The 3,5-dimethylpiperidinyl group may impede reactions at the sulfonyl moiety.
-
Hydrazine Stability : Prone to oxidation; reactions requiring anhydrous/inert conditions are recommended.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues Identified
The following compounds share structural motifs with 5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine, as derived from and :
| Compound Name | CAS / Molecular Formula | Key Structural Features |
|---|---|---|
| This compound | 561012-69-9 / C₁₂H₁₉N₅O₂S | Pyridine core, hydrazinyl group, 3,5-dimethylpiperidine-sulfonamide |
| 5-(3,5-Dimethylpiperidin-1-yl)sulfonyl-1H-indole-2,3-dione | 322.1139778 (Exact mass) / C₁₉H₁₈N₂O₃S | Indole-2,3-dione core, 3,5-dimethylpiperidine-sulfonamide |
| [(E)-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylideneamino]thiourea | Not specified / C₁₆H₁₃N₇S | Pyrazole-pyridine hybrid, thiourea-hydrazone group |
Comparative Analysis
Core Heterocycle Variation
- Pyridine vs. Indole-2,3-dione: The replacement of the pyridine ring with an indole-2,3-dione (as in 5-(3,5-dimethylpiperidin-1-yl)sulfonyl-1H-indole-2,3-dione) introduces a bicyclic aromatic system with a ketone functionality.
- Hydrazinyl vs. Thiourea-Hydrazone: The thiourea group in [(E)-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylideneamino]thiourea offers enhanced metal-chelating capacity compared to the hydrazinyl group in the target compound, which may influence reactivity in catalytic or pesticidal applications .
Sulfonamide Substituent
Both this compound and its indole-dione analogue retain the 3,5-dimethylpiperidine-sulfonamide group. This moiety is known to improve metabolic stability and membrane permeability in drug-like molecules, suggesting shared pharmacokinetic advantages .
Bioactivity Implications
For instance, highlights the role of chemical structure in plant-derived insecticides, where sulfonamide groups may enhance penetration through insect cuticles .
Q & A
Q. What synthetic strategies are effective for preparing 5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine?
- Methodological Answer : The synthesis involves sequential functionalization of the pyridine core. First, introduce the hydrazinyl group at the 2-position via nucleophilic substitution under reflux conditions with hydrazine hydrate. Next, sulfonylation at the 5-position using 3,5-dimethylpiperidine-1-sulfonyl chloride in a polar aprotic solvent (e.g., DMF or THF) at 0–25°C. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate intermediates. Characterization by -NMR and IR spectroscopy confirms structural integrity .
Q. How should researchers handle safety and storage protocols for this compound?
- Methodological Answer : Based on analogous piperidine derivatives, use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Store in a cool, dry environment (<25°C) under inert gas (argon/nitrogen) to prevent hydrolysis of the sulfonyl group. In case of exposure, follow first-aid measures: rinse skin with water for 15 minutes, flush eyes with saline, and seek medical evaluation for persistent symptoms .
Q. Which analytical techniques are optimal for characterizing this compound?
- Methodological Answer : Employ a combination of:
- -/-NMR : To verify hydrazine and sulfonyl group integration (e.g., ~2.5–3.5 ppm for piperidine protons).
- HPLC : Use a C18 column with phosphate buffer (pH 6.5) and acetonitrile gradient to assess purity (>95%) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for intermediates?
- Methodological Answer : Cross-validate using orthogonal techniques:
- IR vs. NMR : Confirm hydrazine C-N stretches (~1600 cm) and correlate with -NNH signals (~4–5 ppm).
- X-ray Crystallography : Resolve ambiguous stereochemistry in the piperidine ring (e.g., axial vs. equatorial substituents) .
- Reproducibility : Repeat syntheses under controlled conditions (e.g., inert atmosphere) to rule out oxidative byproducts .
Q. What experimental designs are suitable for studying environmental degradation pathways?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Abiotic Studies : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) to simulate photolysis. Monitor degradation via LC-MS.
- Biotic Studies : Use soil microcosms with OECD guidelines to assess microbial degradation. Quantify residual compound via HPLC-UV.
- Ecotoxicity : Perform acute toxicity assays (e.g., Daphnia magna LC) to evaluate ecological risks.
Q. How can the mechanism of action (e.g., enzyme inhibition) be elucidated?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases) based on the sulfonyl-hydrazine motif’s electron density.
- Kinetic Studies : Conduct fluorometric assays with varying substrate concentrations (0.1–10 mM) to determine values .
- Mutagenesis : Engineer enzyme active-site mutants (e.g., Ala-scanning) to identify critical binding residues .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity across studies?
- Methodological Answer :
- Dose-Response Curves : Ensure consistent molar concentrations (e.g., 1 nM–100 µM) and controls (DMSO vehicle).
- Cell Line Validation : Use STR profiling to confirm absence of cross-contamination.
- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests (p < 0.05) to differentiate true activity from noise .
Experimental Design Tables
Table 1 : Key Parameters for Synthesis Optimization
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Sulfonylation Temp | 0–25°C (prevents side reactions) | |
| Hydrazine Reaction | Reflux, 4 h (ethanol) | |
| Purification | Silica gel (EtOAc/hexane) |
Table 2 : Environmental Fate Testing Protocol
| Test | Method | Duration |
|---|---|---|
| Photolysis | UV lamp (254 nm), pH 7 buffer | 72 h |
| Biodegradation | OECD 301D (soil microcosm) | 28 days |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
